4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid
Description
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8ClF3O2 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on its aromatic rings
Properties
IUPAC Name |
4-chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-8-2-3-9(13(20)21)10(6-8)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIAHAFQZMAGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691864 | |
| Record name | 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-78-2 | |
| Record name | 5-Chloro-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 4-fluoro-3-trifluoromethylbenzene.
Halogenation: The aromatic ring of 4-fluoro-3-trifluoromethylbenzene is halogenated using chlorine gas in the presence of a catalyst like iron(III) chloride.
Coupling Reaction: The halogenated intermediate undergoes a coupling reaction with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the trifluoromethyl group.
4-Fluoro-3-trifluoromethylbenzoic acid: Similar structure but lacks the chloro group.
4-Chloro-3-trifluoromethylbenzoic acid: Similar structure but lacks the fluoro group.
Uniqueness
4-Chloro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on its aromatic rings. This unique combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, making it valuable for various applications.
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